3-benzyl-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
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Overview
Description
3-benzyl-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one typically involves the reaction of appropriate benzyl and methoxyphenyl derivatives with triazole and thiadiazine precursors. One common method involves the cyclization of a hydrazine derivative with a thiadiazine precursor under reflux conditions in the presence of a suitable catalyst . The reaction conditions often include the use of ethanol as a solvent and piperidine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its potential application in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-benzyl-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.
Mechanism of Action
The mechanism of action of 3-benzyl-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit enzymes involved in cancer cell proliferation or inflammation . The specific molecular targets and pathways depend on the biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Triazolothiadiazines: A broader class of compounds that includes various derivatives with different substituents.
Uniqueness
3-benzyl-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is unique due to its specific benzyl and methoxyphenyl substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .
Properties
Molecular Formula |
C19H15N3O2S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-benzyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one |
InChI |
InChI=1S/C19H15N3O2S/c1-24-15-9-7-14(8-10-15)16-12-18(23)22-17(20-21-19(22)25-16)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |
InChI Key |
NRZIAGJKNPVENZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N3C(=NN=C3S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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